molecular formula C6H3Cl2NO2 B1333705 3,4-Dichloropicolinic acid CAS No. 959578-03-1

3,4-Dichloropicolinic acid

Cat. No. B1333705
CAS RN: 959578-03-1
M. Wt: 192 g/mol
InChI Key: AFZMKBLOQNTBOT-UHFFFAOYSA-N
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Description

3,4-Dichloropicolinic acid is a derivative of picolinic acid, which is a compound related to the growth regulation of plants. While the provided papers do not directly discuss 3,4-dichloropicolinic acid, they do provide insights into similar compounds, such as 3,5,6-trichloropicolinic acid and 3,6-dichloropicolinic acid, which are structurally related and share some chemical properties .

Synthesis Analysis

The synthesis of related compounds like 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid involves key intermediates such as pentachloropyridine. These compounds are synthesized through a multi-step process that includes electrochemical reduction and other chemical transformations . The synthesis of 2,3,4,5-tetrahydrodipicolinic acid, a key intermediate in the diaminopimelate pathway to L-Lysine, provides an example of the complex synthetic routes that may be relevant to the synthesis of dichloropicolinic acid derivatives .

Molecular Structure Analysis

The molecular structure of 3,4-dichloropicolinic acid can be inferred from related compounds. For instance, the X-ray crystallography of organotin(IV) derivatives with 3,4-dichlorophenylacetic acid reveals a central Sn2O2 core with a distorted trigonal-bipyramidal geometry . This suggests that dichloropicolinic acid derivatives can form complex structures with metals, which may be relevant for understanding the molecular structure of 3,4-dichloropicolinic acid.

Chemical Reactions Analysis

The chemical reactions of dichloropicolinic acid derivatives often involve dechlorination or substitution reactions. For example, the electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid on an Ag cathode leads to the formation of 3,6-dichloropicolinic acid . Similarly, selective hydrodechlorination has been used to synthesize 3,5-dichloropicolinic acid from 3,5,6-trichloropicolinic acid . These reactions are indicative of the types of chemical transformations that 3,4-dichloropicolinic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dichloropicolinic acid can be partially understood by examining related compounds. For instance, the gas chromatographic method used for determining 3,6-dichloropicolinic acid residues in sugar beets indicates that such compounds can be volatile and detectable at low concentrations . The stability of these compounds in various environments, such as soil, is also a significant property, with some derivatives showing prolonged activity in soil .

Scientific Research Applications

Detection and Analysis in Agriculture

  • Detection in Agricultural Products : A study by Galoux, Damme, and Bernés (1982) detailed a method for determining 3,6-dichloropicolinic acid, a closely related compound, in sugar beets using gas chromatography. This method, with its high sensitivity, could potentially be adapted for detecting 3,4-dichloropicolinic acid in agricultural products as well (Galoux, Damme, & Bernés, 1982).

Plant Growth Regulation

  • Herbicidal Properties : Hamaker, Johnston, Martin, and Redemann (1963) discovered that a derivative of picolinic acid, 4-Amino-3,5,6-trichloropicolinic acid, exhibited significant toxicity to broad-leaved plants, highlighting the potential of similar compounds, like 3,4-Dichloropicolinic acid, in plant growth regulation (Hamaker et al., 1963).

Chemical Synthesis and Industrial Applications

  • Electrochemical Synthesis : Ma, Li, Liu, and Xu (2010) conducted a study on the electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid to 3,6-dichloropicolinic acid. Their research shows the potential for electrochemical methods in synthesizing derivatives of picolinic acid, which could include 3,4-Dichloropicolinic acid (Ma, Li, Liu, & Xu, 2010).
  • Industrialization of Synthesis : Research by Chun’an Ma (2010) on the industrialization of electrochemical synthesis of 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid highlights the industrial relevance of such processes, which may be applicable to 3,4-Dichloropicolinic acid as well (Chun, 2010).

Environmental Impact Studies

  • Photolysis and Environmental Degradation : Saratovskikh, Polyakova, Roshchupkina, and Lebedev (2007) studied the photolysis of 3,6-dichloropicolinic acid in different water types, providing insights into the environmental degradation of similar compounds like 3,4-Dichloropicolinic acid (Saratovskikh et al., 2007).

Herbicide Efficiency and Comparison

  • Herbicide Efficiency : Jacoby, Meadors, and Foster (1981) found 3,6-dichloropicolinic acid to be more effective than other herbicides for controlling specific plant species. This suggests a potential area of study for 3,4-Dichloropicolinic acid in herbicide efficiency and plant interaction (Jacoby, Meadors, & Foster, 1981).

Safety And Hazards

Safety data sheets suggest that contact with 3,4-Dichloropicolinic acid should be avoided and personal protective equipment should be used. If exposure limits are exceeded, it may cause irritation or other symptoms .

Future Directions

Research on 3,4-Dichloropicolinic acid and related compounds is ongoing. For instance, a study has explored the potential of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids as novel synthetic auxin herbicides . This suggests that 3,4-Dichloropicolinic acid and its derivatives could have potential applications in the development of new herbicides.

properties

IUPAC Name

3,4-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZMKBLOQNTBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloropicolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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